molecular formula C12H11NO2S B1609449 [1,1'-Biphenyl]-4-sulfonamide CAS No. 4371-23-7

[1,1'-Biphenyl]-4-sulfonamide

Numéro de catalogue B1609449
Numéro CAS: 4371-23-7
Poids moléculaire: 233.29 g/mol
Clé InChI: JVFCCRJSBNUDDU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

[1,1'-Biphenyl]-4-sulfonamide, also known as sulfanilbiphenyl or biphenylsulfonamide, is an organic compound that belongs to the class of sulfonamides. It is a white crystalline powder that is soluble in water and organic solvents. This compound has been widely used in scientific research due to its unique properties and potential applications.

Applications De Recherche Scientifique

Biocatalysis in Drug Metabolism

[1,1'-Biphenyl]-4-sulfonamide derivatives have been explored for their role in biocatalysis to aid drug metabolism. A study demonstrated the application of microbial-based biocatalytic systems to produce mammalian metabolites of a biaryl-bis-sulfonamide compound, aiding in drug metabolite analysis and characterization (Zmijewski et al., 2006).

Carbonic Anhydrase Inhibitors

Sulfonamides, including [1,1'-Biphenyl]-4-sulfonamides, are investigated as potent and selective inhibitors of human carbonic anhydrase isozymes. These compounds have been shown to have higher efficacy compared to reference compounds in inhibiting carbonic anhydrase, offering potential for therapeutic applications (La Regina et al., 2015).

Sulfonamide Drug Synthesis and Potential

Sulfonamide drugs, synthesized using various chemical reactions, show potential in antibacterial applications. Studies indicate that these drugs exhibit effective antibacterial properties against specific bacterial strains, and their cytotoxicity is within acceptable ranges for human use (Hussain et al., 2022).

Cross-Coupling in Drug Discovery

[1,1'-Biphenyl]-4-sulfonamide scaffolds have been utilized in rhodium-catalyzed oxidative C–H/C–H cross-coupling. This methodology allows the creation of ortho-sulfonamido bi(hetero)aryls, contributing to the development of privileged structures in drug discovery (Ran et al., 2018).

Endothelin Receptor Antagonists

Biphenylsulfonamides, including derivatives of [1,1'-Biphenyl]-4-sulfonamide, have been investigated as endothelin receptor antagonists. These compounds show promising potential in the treatment of conditions like congestive heart failure (Murugesan et al., 2000).

Tautomeric Behavior in Pharmaceuticals

The tautomeric behavior of sulfonamide derivatives, including those related to [1,1'-Biphenyl]-4-sulfonamide, has been studied for its relevance in pharmaceutical and biological activities. These studies contribute to understanding molecular conformations crucial for drug efficacy (Erturk et al., 2016).

Synthesis of Sulfonamides

Innovative methods for synthesizing sulfonamides, such as those based on [1,1'-Biphenyl]-4-sulfonamide, have been developed. These methodologies aim for higher yields, room temperature reactions, and application in biological contexts (van den Boom & Zuilhof, 2023).

Propriétés

IUPAC Name

4-phenylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2S/c13-16(14,15)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H,(H2,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVFCCRJSBNUDDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90407544
Record name 4-phenylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90407544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1,1'-Biphenyl]-4-sulfonamide

CAS RN

4371-23-7
Record name 4-phenylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90407544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-phenylbenzene-1-sulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

5.2.3 4-biphenylsulfonamide was prepared according to the procedure for thiophene-2-sulfonamide YG1-030 except using 4-biphenylsulfonyl chloride, which afforded the title compound 642.2 mg (90.6%) as a white solid, m.p.: 223-225° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

4-biphenylsulfonamide was prepared according to the procedure for thiophene-2-sulfonamide YG1-030 except using 4-biphenylsulfonyl chloride, which afforded the title compound 642.2 mg (90.6%) as a white solid, m.p.: 223-225° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
90.6%

Synthesis routes and methods III

Procedure details

Using preparation method 2, 4-bromobenzenesulfonamide (472 mg, 2 mmol) was reacted with phenylboronic acid (268 mg, 2.2 mmol). Purification by washing with hot toluene followed by filtration gave 4-phenylbenzenesulfonamide as an off-white crystalline solid (264 mg, 55%). NMR 1H (ppm, CDCl3): 7.87 (d, J3=8.6 Hz, 2H), 7.83 (d, J3=8.7 Hz, 2H), 7.70 (d, J3=7.2 Hz, 2H), 7.48 (t, J3=7.3 Hz), 7.40 (t, J3=7.1 Hz, 1H).
Quantity
472 mg
Type
reactant
Reaction Step One
Quantity
268 mg
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[1,1'-Biphenyl]-4-sulfonamide
Reactant of Route 2
Reactant of Route 2
[1,1'-Biphenyl]-4-sulfonamide
Reactant of Route 3
Reactant of Route 3
[1,1'-Biphenyl]-4-sulfonamide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
[1,1'-Biphenyl]-4-sulfonamide
Reactant of Route 5
Reactant of Route 5
[1,1'-Biphenyl]-4-sulfonamide
Reactant of Route 6
Reactant of Route 6
[1,1'-Biphenyl]-4-sulfonamide

Citations

For This Compound
88
Citations
G La Regina, A Coluccia, V Famiglini… - Journal of medicinal …, 2015 - ACS Publications
New 1,1′-biphenylsulfonamides were synthesized and evaluated as inhibitors of the ubiquitous human carbonic anhydrase isoforms I, II, IX, XII, and XIV using acetazolamide (AAZ) as …
Number of citations: 45 pubs.acs.org
S Santamaria, E Nuti, G Cercignani… - Journal of enzyme …, 2015 - Taylor & Francis
We describe the characterisation of a series of 4,4′-biphenylsulfonamides as selective inhibitors of matrix metalloproteases MMP-2 and -13, two enzymes involved in cell invasion and …
Number of citations: 17 www.tandfonline.com
D Iwan, K Kamińska, E Wojaczyńska, M Psurski… - Materials, 2020 - mdpi.com
In a search for new, selective antitumor agents, we prepared a series of sulfonamides built on bicyclic scaffolds of 2-azabicyclo(2.2.1)heptane and 2-azabicyclo(3.2.1)octane. To this end…
Number of citations: 7 www.mdpi.com
Ł Balewski, F Sączewski, PJ Bednarski, L Wolff… - Molecules, 2020 - mdpi.com
The appropriate 1-arylhydrazinecarbonitriles 1a–c are subjected to the reaction with 2-chloro-4,5-dihydro-1H-imidazole (2), yielding 7-(4,5-dihydro-1H-imidazol-2-yl)-2-aryl-6,7-dihydro-…
Number of citations: 3 www.mdpi.com
C Zagni, V Pistarà, LA Oliveira, RM Castilho… - European Journal of …, 2017 - Elsevier
Histone deacetylase inhibitors (HDACis) play an important role as valuable drugs targeted to cancer therapy: several HDACis are currently being tested in clinical trials. Two new …
Number of citations: 9 www.sciencedirect.com
A Nadworska - Molecules, 2020 - academia.edu
IR, NMR spectroscopic data, as well as single-crystal X-ray analyses of 5e and 8c. The in vitro cytotoxic potency of these compounds is determined on a panel of human cancer cell lines…
Number of citations: 5 www.academia.edu
A Rossello, E Nuti, E Orlandini, P Carelli… - Bioorganic & medicinal …, 2004 - Elsevier
New N-arylsulfonyl-substituted alkoxyaminoaceto hydroxamic acid derivatives of types 8 and 10 designed as oxa-analogues of known sulfonamide-based MMPi of types 2 and 7 were …
Number of citations: 96 www.sciencedirect.com
P Wang, L Jiang, Y Cao, D Ye, L Zhou - Molecules, 2018 - mdpi.com
Upregulation of phosphoglycerate mutase 1 (PGAM1) has been identified as one common phenomenon in a variety of cancers. Inhibition of PGAM1 provides a new promising …
Number of citations: 10 www.mdpi.com
F Xu, H Xu, X Wang, L Zhang, Q Wen, Y Zhang… - Bioorganic & Medicinal …, 2014 - Elsevier
A novel series of N-(3-((7H-purin-6-yl)thio)-4-hydroxynaphthalen-1-yl)-sulfonamides were designed and synthesized. Biological characterization revealed that several compounds …
Number of citations: 29 www.sciencedirect.com
D Iwan, K Kamińska, M Denel-Bobrowska… - Biomedicine & …, 2022 - Elsevier
Chiral sulfonamides with aromatic fragments are important chemical building blocks found widely in many natural products, catalysts, and molecules of biological importance. In this …
Number of citations: 5 www.sciencedirect.com

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.